![molecular formula C25H23N5O2S B2881817 N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540506-31-8](/img/structure/B2881817.png)
N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
The compound contains several functional groups including a methoxyphenyl group, a thiophenyl group, a tolyl group, and a triazolopyrimidine group. These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties .
Molecular Structure Analysis
The compound is likely aromatic due to the presence of the triazolopyrimidine group . Aromatic compounds have a ring of atoms that are connected by alternating single and double bonds, which allows for a high degree of resonance stability .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the methoxy group might increase the compound’s solubility in polar solvents, while the presence of the thiophenyl and tolyl groups might increase its lipophilicity .Scientific Research Applications
Antimicrobial and Antioxidant Activities
- Compounds similar to the one have been synthesized and evaluated for their antimicrobial and antioxidant activities. A study detailed the potent synthesis of a series of triazolopyrimidines, which were characterized by various spectroscopic techniques and tested for antimicrobial and antioxidant activities (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020).
Anti-Inflammatory and Analgesic Agents
- Novel compounds derived from similar frameworks have been explored for their potential as anti-inflammatory and analgesic agents. A study synthesized novel benzodifuranyl and related compounds, including triazolopyrimidines, which showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential use in medical treatments (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Tuberculostatic Activity
- Structural analogs of triazolopyrimidines have been synthesized and evaluated for tuberculostatic activity. This research indicates the potential application of such compounds in the treatment of tuberculosis, with a focus on the structure-activity relationships to optimize their effectiveness (Y. Titova, E. Filatova, O. Fedorova, G. Rusinov, V. Charushin, 2019).
Supramolecular Assemblies
- The dihydropyrimidine functionality within similar compounds has been investigated for its suitability in forming novel crown-containing hydrogen-bonded supramolecular assemblies. These findings highlight the potential of these compounds in the development of new materials with unique structural features (M. Fonari, Y. Simonov, Y. Chumakov, G. Bocelli, Edward V. Ganin, A. А. Yavolovskii, 2004).
Antimicrobial Activities
- A series of triazolopyrimidine derivatives containing an isopropyl group was synthesized and characterized, with the compounds assessed for their antibacterial and antifungal activities. This underscores the relevance of such compounds in developing new antimicrobial agents (J. H. Chauhan, H. Ram, 2019).
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(3-methylphenyl)-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-15-8-6-9-17(14-15)22-21(24(31)27-18-10-4-5-11-19(18)32-3)16(2)26-25-28-23(29-30(22)25)20-12-7-13-33-20/h4-14,22H,1-3H3,(H,27,31)(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLCOFIHYZZYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CS4)C)C(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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